molecular formula C11H13FN2O3S B2989548 N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide CAS No. 2415463-80-6

N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide

Cat. No.: B2989548
CAS No.: 2415463-80-6
M. Wt: 272.29
InChI Key: JLVYFWVXFAZZNG-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a dioxo substitution, a fluorinated pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring is synthesized through the reaction of a suitable thiol with an oxidizing agent to introduce the dioxo groups.

    Fluorination of Pyridine: The fluorination of the pyridine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Coupling Reaction: The final step involves coupling the fluorinated pyridine with the thiolane derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes selecting appropriate solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, while the thiolane ring may participate in redox reactions. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.

    3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide: Used in various chemical syntheses.

    N’-(1,1-dioxothiolan-3-yl)benzohydrazide: Studied for its potential biological activities.

Uniqueness

N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide is unique due to the combination of a fluorinated pyridine ring and a dioxothiolan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c1-7-4-8(12)5-13-10(7)11(15)14-9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVYFWVXFAZZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2CCS(=O)(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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